molecular formula C9H13NO B13013506 2-Oxaspiro[3.5]nonane-7-carbonitrile

2-Oxaspiro[3.5]nonane-7-carbonitrile

Cat. No.: B13013506
M. Wt: 151.21 g/mol
InChI Key: VTFSFVRNXZPJFH-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.5]nonane-7-carbonitrile is a heterocyclic organic compound characterized by a spirocyclic structure. It is also known as 7-cyano-2-oxaspiro[3.5]nonane. This compound belongs to the class of spiroheterocycles, which have gained significant attention due to their unique structures and diverse biological activities.

Preparation Methods

The preparation of 2-Oxaspiro[3.5]nonane-7-carbonitrile involves various synthetic routes and reaction conditions. One common method includes the use of radical chemistry, where the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals are employed .

Chemical Reactions Analysis

2-Oxaspiro[3.5]nonane-7-carbonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include radical initiators and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Oxaspiro[3.5]nonane-7-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In biology and medicine, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In the industry, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.5]nonane-7-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through radical-mediated processes, where it participates in hydrogen atom transfer and cyclization reactions . These processes are crucial for its biological activities and potential therapeutic applications.

Comparison with Similar Compounds

2-Oxaspiro[3.5]nonane-7-carbonitrile can be compared with other similar compounds, such as 2-Oxa-7-azaspiro[3.5]nonane oxalate . While both compounds share a spirocyclic structure, this compound is unique due to its cyano group, which imparts distinct chemical and biological properties. Other similar compounds include various spiroheterocycles that have different substituents and functional groups, leading to diverse applications and activities .

Properties

IUPAC Name

2-oxaspiro[3.5]nonane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFSFVRNXZPJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C#N)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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